Lexacalcitol

Übersicht

Beschreibung

Lexacalcitol is a synthetic analog of vitamin D, belonging to the class of vitamin D and derivatives. It is characterized by a secosteroid backbone, typically secoergostane or secocholestane. This compound is known to target the vitamin D3 receptor and has been studied for its potential therapeutic applications in conditions such as psoriasis and other diseases characterized by accelerated cell growth and T lymphocyte activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lexacalcitol involves multiple steps, starting from a suitable vitamin D precursor. The key steps include the introduction of functional groups and the formation of the secosteroid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity. Quality control measures are implemented to ensure compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Lexacalcitol undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Psoriasis Treatment

Lexacalcitol has been extensively studied for its efficacy in treating psoriasis, a chronic inflammatory skin disease characterized by the rapid growth of skin cells leading to scaling and inflammation.

- Efficacy Studies : A Phase II clinical trial demonstrated that once-daily application of maxacalcitol ointment significantly improved the Psoriasis Severity Index (PSI) compared to placebo. The optimal concentration was found to be 25 µg/g, where 55% of subjects showed marked improvement or clearance of psoriasis lesions .

- Combination Therapy : In a study involving patients treated with adalimumab, the addition of maxacalcitol further enhanced control over skin lesions, indicating its potential as an adjunct therapy .

| Study Type | Concentration | Efficacy Rate | Notes |

|---|---|---|---|

| Phase II | 25 µg/g | 55% improvement | Compared to placebo |

| Combination | N/A | Enhanced efficacy | With adalimumab |

2. Palmoplantar Pustulosis

Maxacalcitol has also shown promise in treating palmoplantar pustulosis, a condition that often resists conventional treatments.

- Phase III Study : A randomized controlled trial indicated that maxacalcitol ointment applied twice daily for eight weeks resulted in significant reductions in pustules and vesicles compared to placebo, with a notable safety profile .

| Study Type | Treatment Frequency | Outcome | Safety Profile |

|---|---|---|---|

| Phase III | Twice daily | Significant reduction in pustules | Mild adverse reactions |

3. Bowen's Disease

Bowen's disease, an intraepidermal squamous cell carcinoma, has been treated successfully with maxacalcitol ointment. In a documented case, an elderly patient who declined surgical options achieved clinical resolution through occlusive dressing therapy with maxacalcitol .

Pharmacokinetics

The pharmacokinetics of maxacalcitol have been explored to understand its absorption and efficacy better. Studies utilizing tape stripping techniques revealed comparable cutaneous bioavailability between ointment and lotion formulations, suggesting that both forms can be effectively utilized in clinical settings .

Case Studies

Case Study: Generalized Lichen Nitidus

A recent case report highlighted the limited effectiveness of maxacalcitol compared to alclometasone dipropionate in treating generalized lichen nitidus. After three months of treatment, the lesions treated with alclometasone showed significant improvement while those treated with maxacalcitol remained unchanged . This underscores the importance of selecting appropriate therapies based on specific dermatological conditions.

Wirkmechanismus

Lexacalcitol exerts its effects by targeting the vitamin D3 receptor, a transcription factor that mediates the action of vitamin D3 by controlling the expression of hormone-sensitive genes. Upon binding to the receptor, this compound modulates the expression of genes involved in cell growth, differentiation, and immune responses. This mechanism is particularly relevant in conditions characterized by abnormal cell proliferation and immune activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1alpha,25-dihydroxyvitamin D3: A natural form of vitamin D3 with similar biological activities.

Calcipotriol: Another synthetic analog of vitamin D used in the treatment of psoriasis.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Uniqueness of Lexacalcitol

This compound is unique due to its high potency and specificity for the vitamin D3 receptor. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3 in in vitro assays, making it a potent regulator of cell growth and immune responses. This high activity makes this compound a promising candidate for therapeutic applications in diseases characterized by accelerated cell growth and immune activation .

Biologische Aktivität

Lexacalcitol, also known as maxacalcitol, is a synthetic analog of vitamin D3 that has been developed primarily for the management of secondary hyperparathyroidism, particularly in patients undergoing dialysis. This compound exhibits distinct biological activities that differentiate it from traditional vitamin D therapies, particularly in its pharmacokinetics and effects on calcium and phosphate metabolism.

Pharmacodynamics

This compound functions primarily as a vitamin D receptor (VDR) agonist, influencing the regulation of calcium and phosphate homeostasis. Unlike calcitriol, its active form, this compound has a reduced calcemic effect, which minimizes the risk of hypercalcemia. This property makes it particularly beneficial for patients with chronic kidney disease (CKD), where calcium balance is often disrupted.

- VDR Activation : this compound binds to VDRs in various tissues, leading to the transcription of genes involved in calcium absorption and metabolism.

- Suppression of Parathyroid Hormone (PTH) : It effectively reduces serum PTH levels, which is crucial in managing secondary hyperparathyroidism associated with CKD.

- Limited Calcemic Effect : The structural modifications in this compound result in a weaker interaction with vitamin D-binding proteins, leading to lower serum calcium levels compared to calcitriol.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a rapid absorption profile with a half-life that allows for less frequent dosing. Key pharmacokinetic parameters include:

| Parameter | Value (1.25 µg) | Value (2.5 µg) | Value (5 µg) |

|---|---|---|---|

| Cmax (pg/mL) | 74.0 | 159 | 321 |

| AUCinf (h·pg/mL) | 473 | 763 | 1460 |

| Half-life (min) | 431 | 828 | 316 |

These values indicate that this compound's exposure increases linearly with dosage, which is critical for ensuring therapeutic efficacy while minimizing side effects .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various populations:

- Comparison with Etelcalcetide : In a randomized trial involving hemodialysis patients, this compound was compared with etelcalcetide, a calcimimetic agent. The study found that etelcalcetide was more effective in increasing serum calcification propensity (T50 value), suggesting that while both drugs reduce PTH levels, their impacts on vascular health may differ .

- Effects on Bone Health : Research indicates that this compound may positively influence bone mineral density and reduce the risk of fractures in patients with CKD by modulating calcium and phosphate metabolism .

- Safety Profile : this compound has been shown to be well-tolerated among patients, with a low incidence of hypercalcemia compared to traditional vitamin D therapies .

Case Studies

- Case Study 1 : A patient undergoing dialysis exhibited significant reductions in PTH levels after initiating treatment with this compound. Serum calcium levels remained stable throughout the treatment period, demonstrating its safety profile.

- Case Study 2 : In another case involving elderly patients with CKD, treatment with this compound resulted in improved muscle strength and cognitive function over six months, highlighting its potential benefits beyond mineral metabolism .

Eigenschaften

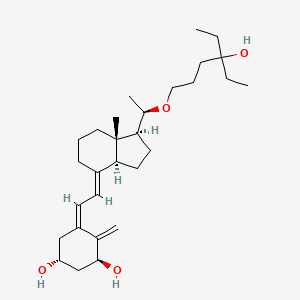

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZOTDOJMRMLDX-YBBVPDDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869807 | |

| Record name | Lexacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131875-08-6 | |

| Record name | Lexacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131875-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lexacalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lexacalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lexacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEXACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.